molecular formula C21H12ClF3N2 B12791038 Quinazoline, 6-chloro-4-phenyl-2-(3-(trifluoromethyl)phenyl)- CAS No. 49797-17-3

Quinazoline, 6-chloro-4-phenyl-2-(3-(trifluoromethyl)phenyl)-

Cat. No.: B12791038
CAS No.: 49797-17-3
M. Wt: 384.8 g/mol
InChI Key: CNEJQMZFMLUABG-UHFFFAOYSA-N
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Description

Quinazoline, 6-chloro-4-phenyl-2-(3-(trifluoromethyl)phenyl)- is a derivative of quinazoline, a heterocyclic compound with a double-ring structure consisting of a benzene ring fused to a pyrimidine ring. Quinazoline derivatives are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline derivatives typically involves the condensation of anthranilic acid with amides or nitriles. For Quinazoline, 6-chloro-4-phenyl-2-(3-(trifluoromethyl)phenyl)-, a common synthetic route includes the reaction of 2-aminobenzonitrile with appropriate substituted benzaldehydes under basic conditions . The reaction is often carried out in the presence of a catalyst such as iodine or potassium iodide to promote the cyclization process .

Industrial Production Methods

Industrial production of quinazoline derivatives involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Quinazoline, 6-chloro-4-phenyl-2-(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Quinazoline, 6-chloro-4-phenyl-2-(3-(trifluoromethyl)phenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Quinazoline, 6-chloro-4-phenyl-2-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives such as:

Uniqueness

Quinazoline, 6-chloro-4-phenyl-2-(3-(trifluoromethyl)phenyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development .

Properties

CAS No.

49797-17-3

Molecular Formula

C21H12ClF3N2

Molecular Weight

384.8 g/mol

IUPAC Name

6-chloro-4-phenyl-2-[3-(trifluoromethyl)phenyl]quinazoline

InChI

InChI=1S/C21H12ClF3N2/c22-16-9-10-18-17(12-16)19(13-5-2-1-3-6-13)27-20(26-18)14-7-4-8-15(11-14)21(23,24)25/h1-12H

InChI Key

CNEJQMZFMLUABG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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